molecular formula C9H12BNO4 B12595861 [2-(Acetamidomethoxy)phenyl]boronic acid CAS No. 647843-06-9

[2-(Acetamidomethoxy)phenyl]boronic acid

Cat. No.: B12595861
CAS No.: 647843-06-9
M. Wt: 209.01 g/mol
InChI Key: RTYUMXJGDIYKGE-UHFFFAOYSA-N
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Description

[2-(Acetamidomethoxy)phenyl]boronic acid is a useful research compound. Its molecular formula is C9H12BNO4 and its molecular weight is 209.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

647843-06-9

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

[2-(acetamidomethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO4/c1-7(12)11-6-15-9-5-3-2-4-8(9)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)

InChI Key

RTYUMXJGDIYKGE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCNC(=O)C)(O)O

Origin of Product

United States

Biological Activity

[2-(Acetamidomethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique chemical properties and biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with various biological molecules, making them valuable in drug design and therapeutic applications.

The biological activity of [2-(Acetamidomethoxy)phenyl]boronic acid primarily stems from its boronic acid moiety, which facilitates interactions with enzymes and other biological targets. These interactions can lead to the inhibition of enzyme activity, particularly through the formation of reversible covalent bonds with nucleophiles present in the active sites of enzymes. This property is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Biological Activities

Research has demonstrated that boronic acids, including [2-(Acetamidomethoxy)phenyl]boronic acid, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been investigated for their potential as anticancer agents, particularly through their ability to inhibit proteasomes and other cancer-related enzymes. For instance, compounds like bortezomib (a well-known boronic acid derivative) have been effective in treating multiple myeloma by inhibiting the proteasome pathway .
  • Antibacterial Properties : Studies indicate that boronic acids can inhibit bacterial β-lactamases, which are enzymes that confer antibiotic resistance. By inhibiting these enzymes, boronic acids can restore the efficacy of β-lactam antibiotics against resistant strains .
  • Antiviral Activity : Some boronic acid derivatives have shown promise in antiviral applications by targeting viral enzymes and disrupting viral replication processes .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, highlighting their therapeutic potential:

  • Enzyme Inhibition Studies : Research on various boronic acids has shown significant inhibition of specific enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms. This mechanism underpins the antimicrobial activity observed in many boronic acid derivatives .
  • Cancer Treatment : In a study evaluating the anticancer effects of various boronic acid derivatives, [2-(Acetamidomethoxy)phenyl]boronic acid was found to inhibit cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth. The compound's ability to disrupt these pathways suggests its potential as a therapeutic agent against certain cancers .
  • Pharmacokinetics and Toxicity : The pharmacokinetic profiles of boronic acids have been studied to assess their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for understanding the safety and efficacy of these compounds in clinical settings .

Data Tables

Activity Type Mechanism Example Compounds References
AnticancerInhibition of proteasomeBortezomib
AntibacterialInhibition of β-lactamasesVarious boronic acids
AntiviralDisruption of viral replicationSpecific derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Boronic acids, including [2-(Acetamidomethoxy)phenyl]boronic acid, have shown promise in the development of anticancer agents. The ability of boronic acids to inhibit proteasomes has led to the development of drugs like bortezomib, which targets multiple myeloma. Research indicates that derivatives can be designed to enhance selectivity and reduce side effects associated with traditional chemotherapy .

1.2 Diabetes Management
One significant application of boronic acids is in glucose sensing and insulin delivery systems. Compounds like [2-(Acetamidomethoxy)phenyl]boronic acid can form reversible covalent bonds with diols, such as glucose, enabling the development of glucose-sensitive materials for controlled insulin release. These systems can respond dynamically to blood glucose levels, making them vital in diabetes management .

Material Science Applications

2.1 Smart Materials
The incorporation of boronic acids into polymer matrices has led to the creation of smart materials that respond to environmental stimuli. For example, [2-(Acetamidomethoxy)phenyl]boronic acid-functionalized polymers can exhibit changes in mechanical properties or solubility in response to pH or sugar concentration, making them suitable for applications in drug delivery and tissue engineering .

2.2 Layer-by-Layer Assemblies
Recent studies have reported the use of phenylboronic acid derivatives in layer-by-layer assemblies for biomedical applications. These assemblies can be engineered to release drugs in response to specific triggers, such as the presence of glucose, enhancing targeted therapy approaches .

Analytical Applications

3.1 Sensing Technologies
Boronic acids are utilized in the development of sensors for detecting sugars and other biomolecules due to their ability to form stable complexes with diols. The unique binding properties of [2-(Acetamidomethoxy)phenyl]boronic acid make it a candidate for creating highly sensitive biosensors that can monitor glucose levels in real-time .

Case Studies

Study Focus Findings
Bheemisetty et al., 2024Glucose-sensitive polymersDemonstrated that chitosan-phenylboronic acid conjugates can effectively release insulin in response to elevated glucose levels .
Raines et al., 2020Protein delivery systemsExplored how boronic acids enhance the cytosolic delivery of proteins by forming boronate esters with saccharides on cell surfaces .
MDPI Review, 2020PBA-polymersSummarized diverse applications of phenylboronic acid-functionalized polymers in drug delivery and biomolecular sensing .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [2-(Acetamidomethoxy)phenyl]boronic acid, and what strategies improve yield and purity?

  • Answer : Synthesis often faces issues like low selectivity, multi-step inefficiencies, and purification challenges (e.g., irreversible silica gel binding or boroxin formation). To address these:

  • Transesterification : Use monophasic transesterification with methyl boronic acid to simplify purification by evaporating volatile byproducts .
  • Reductive Amination : Optimize reactions between aldehydes (e.g., 2-formylphenylboronic acid) and amines using NaBH₄ in methanol, followed by acid workup to isolate products .
  • Solid-Phase Methods : Employ solid-phase transesterification for aromatic boronic esters to avoid biphasic separation issues .

Q. How can researchers ensure reproducibility in quantifying [2-(Acetamidomethoxy)phenyl]boronic acid using LC-MS/MS?

  • Answer : To minimize variability:

  • Replicate Measurements : Perform ≥6 replicates to calculate mean, standard deviation (SD), and %RSD. For example, %RSD values ≤8.2% were achieved for structurally similar boronic acids under optimized conditions .
  • Internal Standards : Use deuterated analogs or structurally similar boronic acids (e.g., methyl phenyl boronic acid) to correct for matrix effects .
  • Calibration Curves : Validate linearity across the expected concentration range (e.g., 0.1–10 μM) with R² > 0.99 .

Q. What cross-coupling reactions are most effective for functionalizing [2-(Acetamidomethoxy)phenyl]boronic acid?

  • Answer : Palladium-catalyzed Suzuki-Miyaura couplings are preferred for biaryl formation:

  • Electrophile Selection : Use aryl halides (Br, I) or triflates for high-yielding couplings. Rhodium catalysts may enhance reactivity with α,β-unsaturated ketones .
  • Solvent Optimization : Employ mixed solvents (e.g., THF/H₂O) with Na₂CO₃ as a base to stabilize the boronate intermediate .

Advanced Research Questions

Q. How can [2-(Acetamidomethoxy)phenyl]boronic acid be utilized in boronic acid catalysis (BAC) for activating hydroxyl groups?

  • Answer : Exploit reversible B–O bonds to catalyze transformations:

  • Electrophilic Activation : Promote amide formation by activating carboxylic acids with boronic acids, enabling coupling with amines under mild conditions .
  • Nucleophilic Activation : Enhance diol reactivity in Friedel-Crafts alkylation by forming tetrahedral boronate intermediates .
  • Reaction Design : Screen boronic acid substituents (e.g., electron-withdrawing groups) to modulate Lewis acidity and catalytic efficiency .

Q. What structural modifications enhance the bioactivity of [2-(Acetamidomethoxy)phenyl]boronic acid in targeting tubulin polymerization?

  • Answer : Inspired by combretastatin analogs:

  • Boronic Acid Substitution : Replace hydroxyl groups with boronic acid to improve binding to tubulin’s colchicine site. Compounds like 13c (IC₅₀ = 21 μM) show potent inhibition .
  • Conformational Rigidity : Introduce cis-stilbene frameworks to mimic combretastatin’s geometry, enhancing apoptotic activity in cancer cells .
  • Validation : Use FACScan analysis to confirm apoptosis induction (e.g., Jurkat cells treated with 10⁻⁸ M 13c for 8 h) .

Q. How can [2-(Acetamidomethoxy)phenyl]boronic acid be integrated into fluorescent sensors for saccharide detection?

  • Answer : Leverage boronic acid-diol interactions:

  • Carbon Dot Functionalization : Hydrothermally synthesize boronic acid-modified carbon dots (C-dots) for glucose sensing. Optimize phenylboronic acid precursor ratios to achieve 9–900 μM detection ranges .
  • Quenching Mechanisms : Monitor fluorescence quenching via glucose-induced assembly. Validate selectivity against interferents (e.g., fructose, amino acids) .

Q. What strategies address contradictions in reactivity when using [2-(Acetamidomethoxy)phenyl]boronic acid in heterocyclic syntheses?

  • Answer : Mitigate side reactions by:

  • Electrophile Tuning : Avoid electron-rich heterocycles (e.g., thiophene) that promote redox side reactions. Opt for iodobenzene derivatives in Ullmann-type couplings .
  • Temperature Control : Conduct reactions at ≤40°C to prevent boroxine formation. Use anhydrous conditions with molecular sieves .

Methodological Notes

  • Statistical Rigor : Report %RSD for analytical methods to ensure data reliability .
  • Synthesis Troubleshooting : Include elemental analysis and ¹H/¹³C NMR for structural confirmation .
  • Biological Assays : Pair tubulin polymerization IC₅₀ values with cell viability (e.g., MTT assays) to correlate mechanistic and phenotypic effects .

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